

Echitaminic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Echitaminic acid*

Cat. No.: *B15585975*

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CAS Number: 7163-44-2 Molecular Formula: $C_{21}H_{26}N_2O_4$ Molecular Weight: 370.44 g/mol

Introduction:

Echitaminic acid is an indole alkaloid isolated from the trunk bark of *Alstonia scholaris*, a tree commonly found in Southeast Asia and the Indian subcontinent.[1][2] First described in 2004, this natural product belongs to the growing class of complex alkaloids with potential pharmacological applications. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the available scientific data, experimental protocols, and structural information related to **Echitaminic acid**.

Physicochemical Properties

While extensive experimental data on the physicochemical properties of **Echitaminic acid** are not widely published, its chemical structure provides insight into its expected characteristics. The presence of a carboxylic acid group suggests it will exhibit acidic properties and possess a pKa value typical for this functional group. The indole nucleus and the overall complex polycyclic structure indicate a likelihood of poor solubility in water and better solubility in organic solvents.

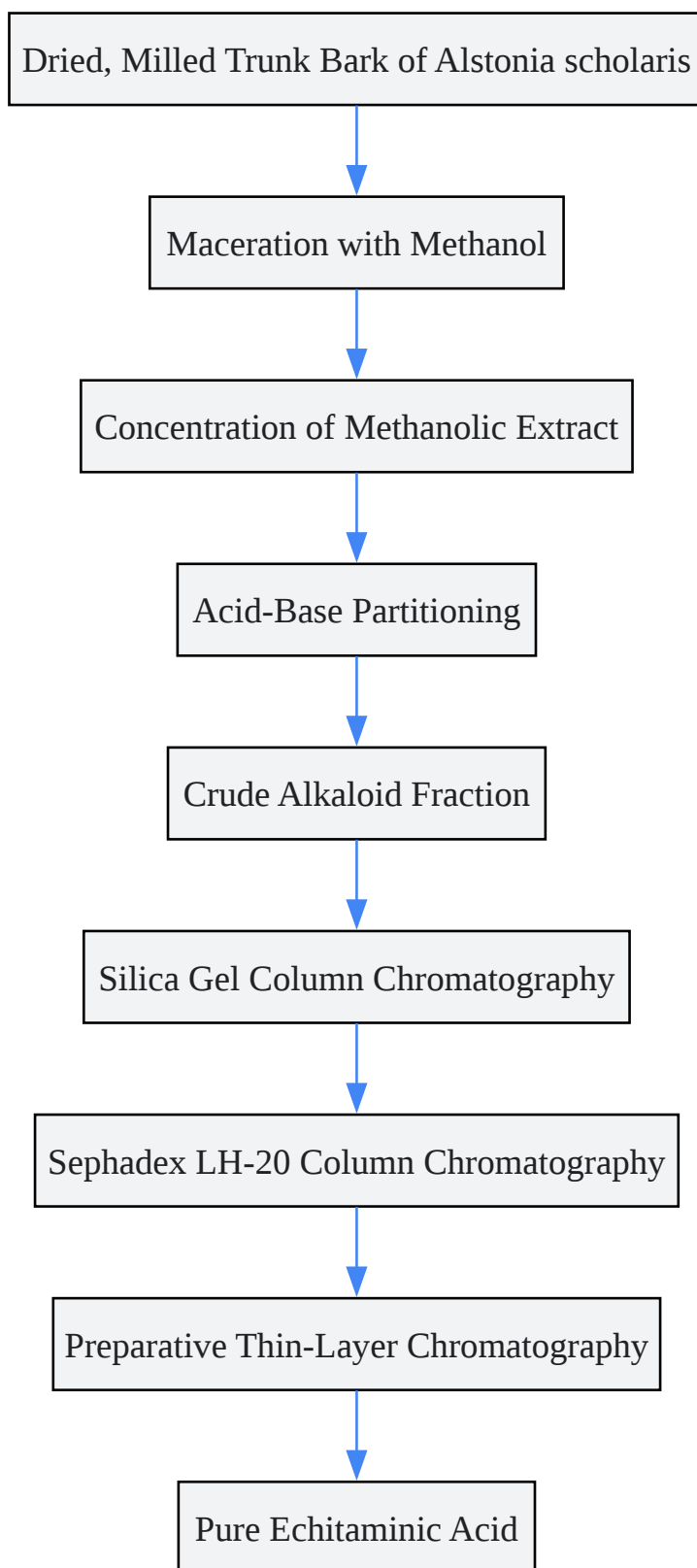
Property	Value/Information	Source
CAS Number	7163-44-2	[1] [2] [3] [4]
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄	[1] [3] [5]
Molecular Weight	370.44	[2] [3]
SMILES	<chem>C([O-])(=O)[C@@]1(CO)[C@]23[C@]4(--INVALID-LINK--(CC2)CC(=CC)[C@]1(C[C@@H]4O)[H])NC=5C3=CC=CC5</chem>	[1] [2]
Source	Trunk bark of <i>Alstonia scholaris</i>	[1] [2]
Storage Temperature	-20°C	[1]
Shipping	Blue Ice	[1]

Synthesis and Isolation

Isolation from *Alstonia scholaris*

The primary method for obtaining **Echitaminic acid** is through extraction and isolation from its natural source. The foundational protocol was described by Salim et al. (2004).

Experimental Workflow for Isolation:



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Isolation of **Echitaminic Acid**.

Detailed Protocol:

- **Extraction:** The dried and milled trunk bark of *Alstonia scholaris* is subjected to exhaustive maceration with methanol at room temperature.
- **Concentration:** The resulting methanolic extract is concentrated under reduced pressure to yield a crude residue.
- **Acid-Base Partitioning:** The residue is then subjected to a standard acid-base partitioning procedure to separate the alkaloidal fraction from neutral and acidic components. This typically involves dissolving the residue in an acidic aqueous solution, followed by extraction with an organic solvent to remove neutral compounds. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
- **Chromatographic Purification:** The crude alkaloid fraction is further purified using a combination of chromatographic techniques. This multi-step process often includes:
 - **Silica Gel Column Chromatography:** Elution with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.
 - **Sephadex LH-20 Column Chromatography:** Elution with methanol for size-exclusion separation.
 - **Preparative Thin-Layer Chromatography (TLC):** Final purification to yield pure **Echitaminic acid**.

Chemical Synthesis:

To date, a total chemical synthesis of **Echitaminic acid** has not been reported in the scientific literature. The complex polycyclic structure presents a significant synthetic challenge.

Spectroscopic Data

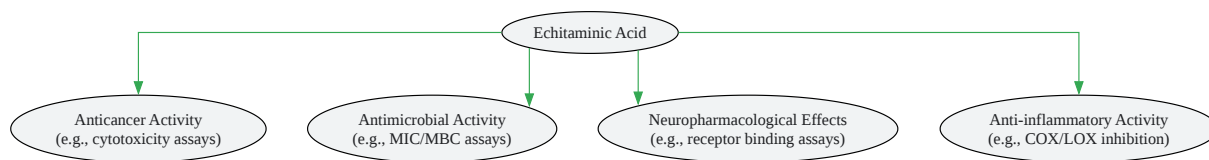
The structural elucidation of **Echitaminic acid** was primarily achieved through spectroscopic analysis.

Spectroscopic Data	Key Features
¹ H NMR	The proton NMR spectrum would be expected to show characteristic signals for the indole ring protons, the ethylidene group, the N-methyl group, and various aliphatic protons within the complex ring system. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm).
¹³ C NMR	The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm), carbons of the indole ring, and the olefinic carbons of the ethylidene group, in addition to the aliphatic carbons.
Infrared (IR)	The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm ⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1710 cm ⁻¹), and absorptions corresponding to the C=C and C-N bonds.
Mass Spectrometry (MS)	High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns could offer further structural information.

Biological Activity and Potential Applications

Currently, there is a significant lack of published research on the biological activities of **Echitaminic acid**. Its structural similarity to other indole alkaloids, many of which exhibit potent pharmacological effects (e.g., anticancer, antimicrobial, anti-inflammatory), suggests that **Echitaminic acid** could be a valuable lead compound for drug discovery.

Potential Research Directions:



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Potential areas of research for **Echitaminic Acid**.

Given the limited data, future research should focus on:

- **Screening for Biological Activity:** A broad-based screening approach to evaluate its cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties is warranted.
- **Target Identification:** Should any significant biological activity be identified, subsequent studies should aim to elucidate the molecular targets and signaling pathways involved.
- **Structure-Activity Relationship (SAR) Studies:** The development of synthetic routes would enable the generation of analogues to explore the structure-activity relationships and optimize for potency and selectivity.

Conclusion

Echitaminic acid represents an intriguing, yet underexplored, natural product. Its complex chemical architecture and origin from a medicinally important plant, *Alstonia scholaris*, highlight its potential as a starting point for new therapeutic agents. This guide provides a foundational summary of the current knowledge. It is evident that further in-depth research, particularly in the areas of total synthesis and biological evaluation, is crucial to unlock the full potential of this fascinating indole alkaloid. Researchers are encouraged to build upon the foundational work of its isolation and characterization to explore its pharmacological landscape.

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